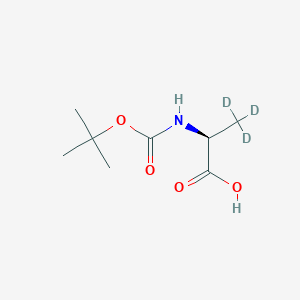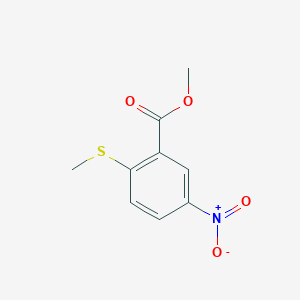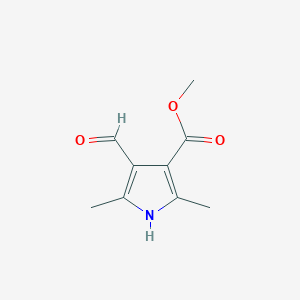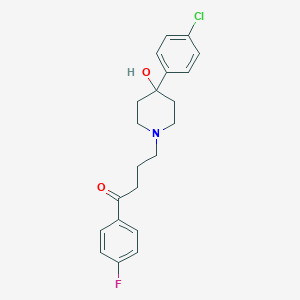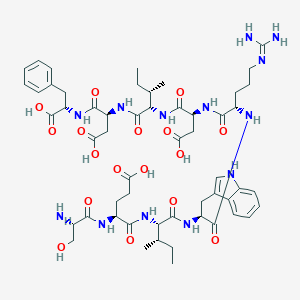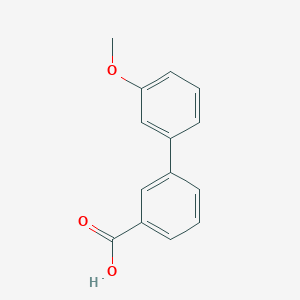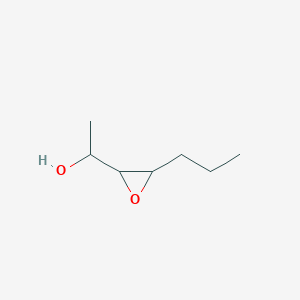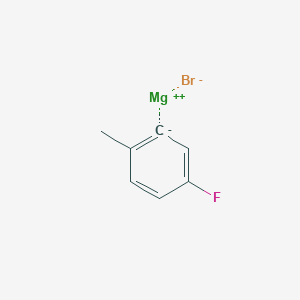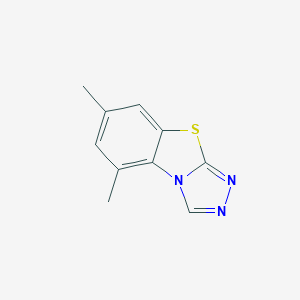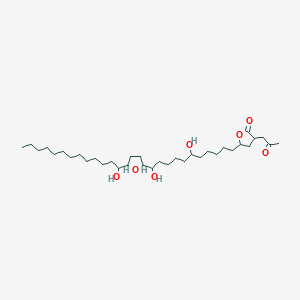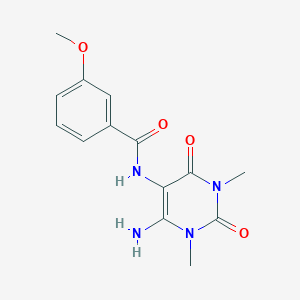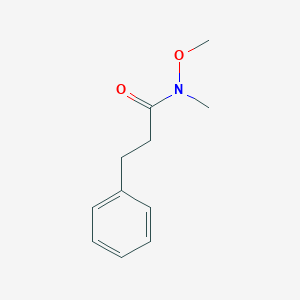
N-methoxy-N-methyl-3-phenylpropanamide
Vue d'ensemble
Description
N-methoxy-N-methyl-3-phenylpropanamide is a compound that falls within the scope of organic chemistry, particularly in the realm of amide chemistry. Its relevance spans various fields, including materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of N-methoxy-N-methylamides, which are closely related to this compound, involves palladium-catalyzed coupling reactions that allow the introduction of a carbonyl equivalent to sp and sp2 carbon atoms, providing a versatile basis for further chemical manipulations (Murakami et al., 1998). Efficient one-pot synthesis methods from carboxylic acids have also been developed to prepare N-methoxy-N-methylamides in excellent yields (Kim et al., 2003).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of similar compounds have been extensively studied using X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies provide detailed insights into their crystalline structure, geometrical parameters, and electronic properties, including HOMO and LUMO energies (Demir et al., 2015).
Chemical Reactions and Properties
Chemoselective reactions of related compounds with electrophiles have been explored, yielding products like hexahydro-4-pyrimidinones and oxazolidines. These reactions underscore the compounds' reactivity and potential for generating a diverse range of chemical structures (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined experimentally and are essential for handling and processing these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of this compound, play a significant role in their application in synthesis and material science. Studies have explored the methoxycarbonylation reactions, highlighting the compounds' utility in organic synthesis and their potential as intermediates in pharmaceuticals and materials science (Núñez Magro et al., 2010).
Applications De Recherche Scientifique
Synthetic Chemistry and Compound Development :
- Bourke & Collins (1997) demonstrated the conversion of 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one into dimethyl ortho ester using a compound structurally similar to N-methoxy-N-methyl-3-phenylpropanamide, highlighting its potential in synthetic organic chemistry (Bourke & Collins, 1997).
Pharmacology and Analgesic Properties :
- Van Bever et al. (1976) investigated a series of N-phenylpropanamides, similar to this compound, for their potent analgesic properties, indicating its relevance in medicinal chemistry (Van Bever, Niemegeers, Schellekens, & Janssen, 1976).
Chemoselective Reactions and Derivative Synthesis :
- Hajji et al. (2002) studied the chemoselective reactions of a structurally related compound, demonstrating its utility in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Antifungal Activity and Compound Synthesis :
- Yang et al. (2017) synthesized novel trifluoroatrolactamide derivatives, similar to this compound, and assessed their moderate antifungal activity (Yang et al., 2017).
Synthetic Utility in Organic Chemistry :
- Balasubramaniam & Aidhen (2008) reviewed the growing synthetic utility of Weinreb amide (a category including N-methoxy-N-methylamide), highlighting its effectiveness as an acylating agent and its use in the synthesis of complex organic molecules (Balasubramaniam & Aidhen, 2008).
Analytical Characterizations and Forensic Applications :
- Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, related to this compound, for forensic applications, highlighting the substance's relevance in identifying new psychoactive substances (Wallach et al., 2016).
Mécanisme D'action
Safety and Hazards
N-methoxy-N-methyl-3-phenylpropanamide is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
N-methoxy-N-methyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVULNURROKXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396380 | |
| Record name | N-methoxy-N-methyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170646-96-5 | |
| Record name | N-methoxy-N-methyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

